4-Bromo-2,3-dimethylphenylboronic acid

Vue d'ensemble

Description

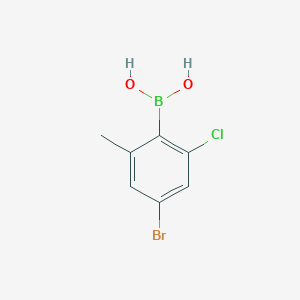

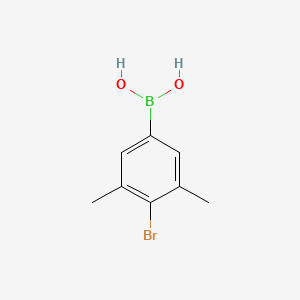

4-Bromo-2,3-dimethylphenylboronic acid is a chemical compound with the CAS Number: 1451391-29-9 . It has a molecular weight of 228.88 . The IUPAC name for this compound is 4-bromo-2,3-dimethylphenylboronic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-2,3-dimethylphenylboronic acid is 1S/C8H10BBrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including 4-Bromo-2,3-dimethylphenylboronic acid, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It is shipped at room temperature .Applications De Recherche Scientifique

Polymer Synthesis and Material Science

Research has explored the synthesis and characterization of novel polymers incorporating brominated phenylboronic acids or similar structures. For instance, sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymer was synthesized and evaluated as a proton exchange membrane, demonstrating potential in fuel cell applications due to its proton conductivities and methanol permeability properties (Jeong et al., 2010). Similarly, triphenylamine-based diamine monomers with side groups, such as thiophene or trifluoromethyl, were prepared and used for polyimide synthesis, showcasing high thermal stability and optical properties (Choi et al., 2010).

Organic Synthesis and Catalysis

In organic synthesis, the regio- and chemoselectivity of bromination reactions have been studied, demonstrating the versatility of brominated intermediates in synthesizing complex organic molecules. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions showed that bromine atoms could be introduced at specific positions of the molecule, facilitating the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are important synthons in organic chemistry (Shirinian et al., 2012).

Medicinal Chemistry and Biological Studies

While direct applications in drug development or biological studies specifically involving 4-Bromo-2,3-dimethylphenylboronic acid were not identified, related brominated compounds have been synthesized and investigated for their biological activities. For instance, novel 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide demonstrated significant anti-proliferative effects in in vitro studies, highlighting the potential of brominated organic compounds in therapeutic applications (Yamada et al., 2010).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2,3-dimethylphenylboronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by these factors .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dimethylphenylboronic acid are influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these environmental factors must be carefully controlled when using this compound for pharmacological purposes .

Propriétés

IUPAC Name |

(4-bromo-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSZLGVZKKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265840 | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-dimethylphenylboronic acid | |

CAS RN |

1451391-29-9 | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

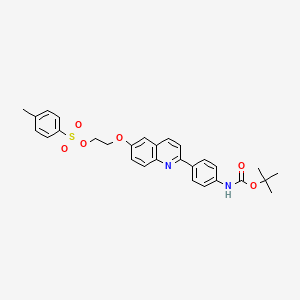

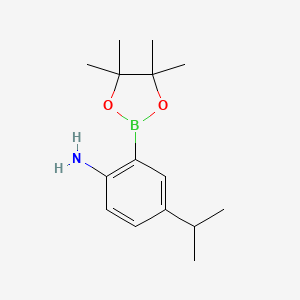

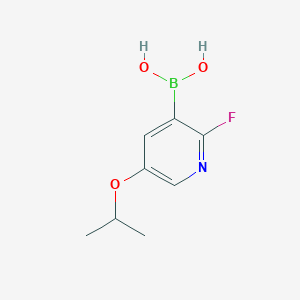

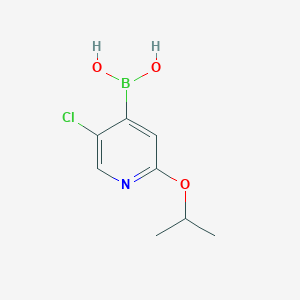

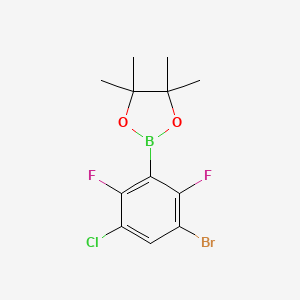

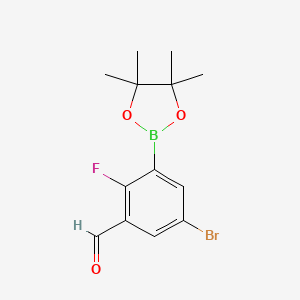

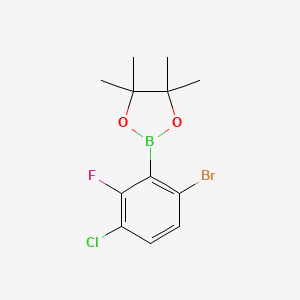

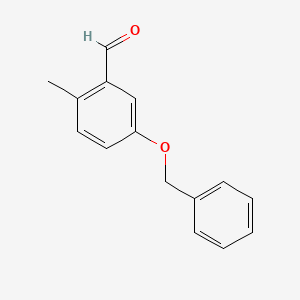

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)

![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)

![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)